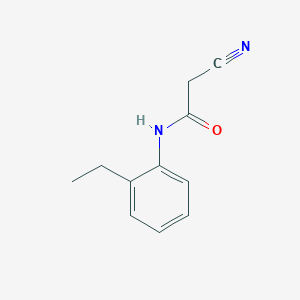

2-cyano-N-(2-ethylphenyl)acetamide

Description

Significance of Cyanoacetamide Derivatives in Chemical Research

Cyanoacetamide and its derivatives are highly valued synthons in the field of heterocyclic chemistry. nist.govtubitak.gov.tr These compounds are characterized by a reactive methylene (B1212753) group flanked by a cyano and a carbonyl group, a structural motif that imparts significant synthetic versatility. tubitak.gov.tr The presence of these functional groups allows for a wide array of chemical transformations, making cyanoacetamides key intermediates in the synthesis of diverse and complex molecular architectures. nist.gov

The utility of cyanoacetamide derivatives extends to their role as precursors for a variety of heterocyclic systems, including but not limited to, pyridines, pyrimidines, thiazoles, and pyrazoles. ekb.egchemicalbook.com Many of these synthesized heterocycles form the core of pharmacologically active compounds, highlighting the importance of cyanoacetamides in medicinal chemistry and drug discovery. chemicalbook.comgoogle.com The ability to participate in both condensation and cyclization reactions makes them indispensable tools for the construction of novel chemical entities. spectrabase.com

Structural Framework and Synthetic Utility of N-Arylcyanoacetamides

N-Arylcyanoacetamides, the class of compounds to which 2-cyano-N-(2-ethylphenyl)acetamide belongs, are defined by the presence of an aryl group attached to the amide nitrogen. This structural feature allows for the introduction of a wide range of substituents on the aromatic ring, thereby modulating the electronic and steric properties of the molecule. This tunability is crucial for directing the course of chemical reactions and for the targeted synthesis of compounds with specific properties.

The general synthetic approach to N-arylcyanoacetamides involves the condensation of an appropriately substituted aniline (B41778) with an alkyl cyanoacetate (B8463686), such as ethyl cyanoacetate. spectrabase.com This reaction is often carried out at elevated temperatures or in the presence of a catalyst. For instance, the synthesis of a related compound, (R)-2-Cyano-N-(1-phenylethyl)acetamide, was achieved by reacting (R)-1-phenylethanamine with methyl 2-cyanoacetate in dichloromethane (B109758) at room temperature. researchgate.net

The primary synthetic utility of N-arylcyanoacetamides lies in their application as building blocks for more complex heterocyclic structures. The active methylene group can be readily deprotonated to form a nucleophilic carbanion, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. ekb.eg

Research Trajectories for this compound: A Focus on Synthesis and Transformations

Given the established reactivity of N-arylcyanoacetamides, the research trajectories for this compound are primarily focused on its synthesis and subsequent chemical transformations to generate novel heterocyclic compounds.

Synthesis: The synthesis of this compound would be expected to follow the general procedure for N-arylcyanoacetamides. This would involve the reaction of 2-ethylaniline (B167055) with an alkyl cyanoacetate. A plausible synthetic route is the reaction of 2-ethylaniline with ethyl cyanoacetate, likely with heating to drive the reaction to completion. A patent for a similar compound, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, describes the reaction of m-methoxyaniline with ethyl cyanoacetate at temperatures between 120-200°C. researchgate.net

Transformations: The chemical transformations of this compound are anticipated to be diverse, leveraging the reactivity of its functional groups. The active methylene group is a key site for reactions. For example, it can undergo Knoevenagel condensation with aldehydes and ketones. tubitak.gov.tr This reactivity is fundamental to the construction of various carbocyclic and heterocyclic frameworks.

Furthermore, the cyano and amide functionalities can participate in cyclization reactions with a variety of reagents to form different heterocyclic rings. Research on related N-arylcyanoacetamides has demonstrated their conversion into:

Thiazoles: By reaction with elemental sulfur and an appropriate isothiocyanate. synhet.com

Pyrazoles: Through reaction with diazonium salts followed by cyclization. synhet.com

Pyridines: Via condensation with 1,3-dicarbonyl compounds or their equivalents. bldpharm.com

The presence of the 2-ethylphenyl group may introduce specific steric and electronic effects that could influence the regioselectivity and stereoselectivity of these transformations, offering a pathway to novel and potentially bioactive molecules.

Below are tables detailing the properties of the parent compound, cyanoacetamide, and an example of a related N-arylcyanoacetamide, providing a reference for the expected characteristics of the title compound.

| Property | Value |

| Compound Name | Cyanoacetamide |

| Molecular Formula | C₃H₄N₂O |

| Molecular Weight | 84.08 g/mol |

| CAS Number | 107-91-5 |

| Property | Value |

| Compound Name | (R)-2-Cyano-N-(1-phenylethyl)acetamide |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Melting Point | 393-395 K |

| Synthesis Method | Reaction of methyl 2-cyanoacetate and (R)-1-phenylethanamine in dichloromethane with dilute acetic acid. researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-cyano-N-(2-ethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12/h3-6H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOHSBHEQKJRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352664 | |

| Record name | 2-cyano-N-(2-ethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87165-08-0 | |

| Record name | 2-cyano-N-(2-ethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Pathways of 2 Cyano N 2 Ethylphenyl Acetamide

Transformation into Diverse Heterocyclic Systems

The polyfunctional nature of 2-cyano-N-substituted acetamides, including the 2-ethylphenyl derivative, renders them valuable synthons in heterocyclic chemistry. researchgate.nettubitak.gov.trresearchgate.net The active methylene (B1212753) group and the cyano function are strategically positioned to react with bidentate reagents, leading to the formation of numerous heterocyclic structures. researchgate.net

2-Cyano-N-arylacetamides are key intermediates in the synthesis of pyridine (B92270) and pyridone derivatives. These reactions often proceed through a series of condensation and cyclization steps. For instance, the reaction of N-substituted cyanoacetamides with enaminonitriles under solvent-free conditions can yield 3-cyano-2-pyridone derivatives. researchgate.net Another approach involves the condensation of N-substituted cyanoacetamides with acetylacetone (B45752) using microwave irradiation to produce pyridones. researchgate.net Furthermore, acrylamides derived from the reaction of aromatic aldehydes and cyanoacetamide can react with enolates to form 2-pyridones. researchgate.net

The synthesis of N-alkyl-3-cyano-2-pyridones can be achieved through the reaction of N-alkylated-2-cyanoacetamide derivatives. sciforum.net These N-alkylated precursors are typically synthesized by reacting anilines with ethyl cyanoacetate (B8463686) at elevated temperatures. sciforum.netresearchgate.net The resulting N-substituted-2-cyanoacetamides can then undergo cyclization to form the pyridone ring. sciforum.net For example, N-(4-acetylphenyl)-2-cyanoacetamide has been utilized to synthesize 4,6-dimethyl-2-oxo-1-(4-acetylphenyl)-1,2-dihydropyridine-3-carbonitrile. researchcommons.org

The versatility of 2-cyanoacetamides extends to the synthesis of more complex fused pyridine systems. For example, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, a related derivative, has been shown to react with malononitrile (B47326) in the presence of triethylamine (B128534) to yield a tetrahydrobenzo nih.govchemicalbook.comthieno[2,3-b]pyridine derivative. researchgate.net

Table 1: Examples of Pyridine and Pyridone Derivatives from Cyanoacetamides

| Starting Cyanoacetamide Derivative | Reagents | Product | Reference |

| N-substituted cyanoacetamides | Enaminonitriles | 3-Cyano-2-pyridone derivatives | researchgate.net |

| N-substituted cyanoacetamides | Acetylacetone | Pyridones | researchgate.net |

| N-(prop-2-yn-1-yl)acetamide | 2-Amino-5-chlorobenzaldehyde | N-(prop-1-yn-1-yl)quinoline derivative | researchgate.net |

| N-alkylated-2-cyanoacetamide derivatives | - | N-alkyl-3-cyano-2-pyridones | sciforum.net |

| N-(4-acetylphenyl)-2-cyanoacetamide | - | 4,6-dimethyl-2-oxo-1-(4-acetylphenyl)-1,2-dihydropyridine-3-carbonitrile | researchcommons.org |

| 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide | Malononitrile, triethylamine | Tetrahydrobenzo nih.govchemicalbook.comthieno[2,3-b]pyridine derivative | researchgate.net |

2-Cyano-N-(2-ethylphenyl)acetamide and its analogues are valuable precursors for the synthesis of thiazole (B1198619) derivatives. tsijournals.com A common synthetic route involves the reaction with phenyl isothiocyanate to form a thiocarbamoyl derivative, which can then be cyclized with α-halocarbonyl compounds. tsijournals.com For example, 2-cyano-N-(4-acetylphenyl)-2-cyanoacetamide reacts with phenyl isothiocyanate and is subsequently treated with α-halocarbonyl compounds to yield N-(4-acetylphenyl)-2-cyano-2-(3-phenylthiazol-2-ylidene)acetamide derivatives. researchcommons.org

Another strategy involves the base-promoted nucleophilic addition of cyanoacetamide derivatives to phenyl isothiocyanate, forming an intermediate potassium sulfide (B99878) salt. This intermediate can then undergo heterocyclization with chloroacetyl chloride to produce 2-cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-acetamide derivatives. researchgate.net Furthermore, the reaction of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide with phenyl isothiocyanate and elemental sulfur can lead to the formation of a thiazole-2-thione derivative. nih.gov

The reactivity of the active methylene group in these acetamides allows for the synthesis of various thiazole-containing compounds. For instance, condensation of the thiosemicarbazone derivative of N-(4-acetylphenyl)-2-cyanoacetamide with α-halocarbonyl compounds results in 1,3-thiazole derivatives. researchcommons.org

The versatile nature of 2-cyano-N-substituted acetamides allows for their conversion into pyrazole (B372694) and pyridazine (B1198779) ring systems. sapub.org Pyrazole derivatives can be synthesized from 2-cyano-N-(aryl)acetamides through diazotization reactions. For instance, the reaction of 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide with diazonium chlorides yields hydrazine (B178648) derivatives, which can subsequently be cyclized to form pyrazoles. sapub.org A similar strategy has been employed with 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide, where its phenyl-methylidene derivative reacts with hydrazine derivatives to afford pyrazole compounds. sapub.org

Pyridazine derivatives, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, can also be synthesized from cyanoacetamide precursors. sarpublication.comscholarsresearchlibrary.com For example, 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide can be reacted with phenacyl bromide to form an intermediate that serves as a precursor for pyridazine synthesis. sapub.org

This compound and its analogues can be utilized in the synthesis of thiophene (B33073) and oxazine (B8389632) derivatives. sapub.org The Gewald thiophene synthesis is a notable method where cyanoacetamide derivatives react with active methylene reagents and elemental sulfur. sapub.org For instance, 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide undergoes the Gewald synthesis with cyanomethylene derivatives and elemental sulfur in the presence of a base to yield polysubstituted thiophene derivatives. sapub.org Similarly, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide reacts with elemental sulfur and active methylene reagents to form thiophene derivatives. nih.gov

The synthesis of oxazine derivatives from cyanoacetamide precursors has also been reported. For example, 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide can be reacted with phenacyl bromide to form an intermediate that can be further utilized for the synthesis of oxazine derivatives. sapub.org

Knoevenagel Condensation and Unsaturated Derivatives

The Knoevenagel condensation is a key reaction for this compound, leveraging its active methylene group. This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to form α,β-unsaturated cyanoacetamide derivatives. nih.gov This method is widely used in organic synthesis to create carbon-carbon double bonds. nih.gov

For example, the Knoevenagel condensation of 2-cyanoacetamide (B1669375) with various aldehydes can be carried out under microwave irradiation, often using a catalyst like ammonium (B1175870) acetate (B1210297). nih.gov This approach has been used to synthesize a range of unsaturated 2-cyanoacetamide derivatives. nih.gov The reaction of 2-cyano-N-cyclohexylacetamide with aromatic aldehydes also leads to the corresponding acrylamide (B121943) derivatives. researchgate.net Similarly, 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyridine-5-yl)acetamide undergoes Knoevenagel condensation with benzaldehyde (B42025) to yield the corresponding acrylamide derivative. researchgate.net

These unsaturated derivatives are themselves valuable intermediates for further synthetic transformations. For instance, Michael addition reactions can be performed on these acrylamides. The reaction of an acrylamide derivative with hydrazine hydrate (B1144303) can lead to the formation of novel heterocyclic compounds. researchgate.net

Table 2: Examples of Knoevenagel Condensation Products

| Cyanoacetamide Derivative | Aldehyde/Ketone | Product | Reference |

| 2-Cyanoacetamide | 4-Hydroxybenzaldehyde | 2-(4-Hydroxybenzylidene)-cyanoacetamide | nih.gov |

| 2-Cyano-N-cyclohexylacetamide | Aromatic aldehydes | (E)-2-cyano-N-cyclohexyl-3-arylacrylamide derivatives | researchgate.net |

| 2-Cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyridine-5-yl)acetamide | Benzaldehyde | Acrylamide derivative | researchgate.net |

| 2-Cyanoacetamide | 6-Nitroveratraldehyde | 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | chemspider.com |

Electrophilic and Nucleophilic Substitution Reactions of the Acyl Methylene Group

The acyl methylene group in this compound is a key site for both electrophilic and nucleophilic reactions due to the electron-withdrawing effects of the adjacent cyano and carbonyl groups. researchgate.nettubitak.gov.tr This active methylene group can be readily deprotonated by a base, forming a nucleophilic carbanion that can participate in various substitution reactions.

Nucleophilic substitution reactions are common, where the cyano group can be displaced by a nucleophile to form new carbon-nitrogen bonds. The compound can also be alkylated at the active methylene position. For instance, 2-cyano-2-oximino-acetamide can be deprotonated with a base like potassium tert-butylate and then reacted with an alkylating agent. google.com

Electrophilic substitution reactions at the active methylene group are also prevalent. For example, the methylene group in 2-cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-acetamide derivatives has been shown to be reactive towards coupling with diazonium salts. researchgate.net This reaction can lead to the formation of monoazo or bis-azo coupling products, depending on the reaction conditions. researchgate.net

Tandem and Cascade Reactions Utilizing this compound as a Building Block

While specific literature detailing tandem and cascade reactions of this compound is not extensively available, the well-established reactivity of analogous N-aryl cyanoacetamides allows for the extrapolation of several potent synthetic pathways. These reactions, which involve multiple bond-forming events in a single operation without the isolation of intermediates, highlight the utility of this compound as a versatile building block in the construction of complex heterocyclic scaffolds. The inherent functionalities of this compound, namely the active methylene group, the cyano group, and the amide moiety, provide multiple reactive sites for sequential transformations.

One of the most prominent applications of N-aryl cyanoacetamides in cascade reactions is the synthesis of highly substituted pyridines. mdpi.comrsc.orgrsc.org These multicomponent reactions typically involve the condensation of an aldehyde, an active methylene compound like malononitrile, and an N-substituted cyanoacetamide. mdpi.com The sequence of events in these one-pot syntheses often includes a Knoevenagel condensation, followed by a Michael addition, and subsequent intramolecular cyclization and aromatization to yield the final pyridine product. rsc.org

Another significant tandem process involves the nitrosation of the active methylene group followed by cyclization to afford quinoxalin-2-ones. researchgate.net This transformation showcases the dual reactivity of the cyanoacetamide core, where the initial reaction at the active methylene group triggers a subsequent intramolecular cyclization involving the N-aryl substituent. researchgate.net

It is important to note that the following detailed research findings are based on established methodologies for structurally similar N-aryl cyanoacetamides and are presented as plausible and anticipated reactivity pathways for this compound.

Detailed Research Findings

Synthesis of Substituted Pyridines via Tandem Knoevenagel-Michael-Cyclization-Aromatization:

A plausible and highly efficient tandem reaction for this compound involves a one-pot, three-component synthesis of 1-(2-ethylphenyl)-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. This reaction would proceed by reacting this compound with an aromatic aldehyde and malononitrile in the presence of a base such as piperidine (B6355638) or potassium carbonate. mdpi.comrsc.org

The proposed cascade mechanism initiates with a Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by the base, to form an arylidenemalononitrile intermediate. Concurrently, the active methylene group of this compound undergoes a Michael addition to this activated alkene. The resulting adduct then undergoes an intramolecular cyclization through the attack of the amide nitrogen onto one of the cyano groups. Subsequent tautomerization and aromatization, often through oxidation by air or another oxidant, would lead to the final, highly functionalized pyridine ring system. rsc.org

The reaction conditions are typically mild, often conducted in solvents like ethanol (B145695) or even under solvent-free conditions, and can be accelerated by microwave irradiation. mdpi.com The yields for analogous reactions are generally reported to be good to excellent. mdpi.comrsc.org

Table 1: Proposed Tandem Synthesis of Substituted Pyridines

| Aldehyde Reactant | Base/Catalyst | Expected Product |

| Benzaldehyde | Piperidine | 6-Amino-1-(2-ethylphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile |

| 4-Chlorobenzaldehyde | Potassium Carbonate | 6-Amino-4-(4-chlorophenyl)-1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile |

| 4-Methoxybenzaldehyde | Piperidine | 6-Amino-1-(2-ethylphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile |

Synthesis of Quinoxalin-2-ones via Tandem Nitrosation/Cyclization:

Another anticipated tandem pathway for this compound is its conversion to a quinoxalin-2-one derivative. This reaction can be achieved by treating the starting material with a nitrosating agent, such as tert-butyl nitrite, in a suitable solvent. researchgate.net

The reaction is believed to proceed through the initial nitrosation of the active methylene group of this compound. The resulting nitroso intermediate would then undergo tautomerization to an oxime. This is followed by an intramolecular cyclization where the ortho-position of the N-(2-ethylphenyl) group attacks the carbon of the oxime, facilitated by the loss of a proton. A subsequent dehydration step would then lead to the formation of the aromatic quinoxalin-2-one ring system. This tandem sequence efficiently constructs the bicyclic heterocyclic core in a single synthetic operation. researchgate.net

Table 2: Proposed Tandem Synthesis of Quinoxalin-2-one

| Reagent | Solvent | Expected Product |

| tert-Butyl nitrite | Acetonitrile (B52724) | 3-Cyano-8-ethyl-1H-quinoxalin-2-one |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Cyano N 2 Ethylphenyl Acetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-cyano-N-(2-ethylphenyl)acetamide and its derivatives. Through the analysis of ¹H-NMR, ¹³C-NMR, and 2D-NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information about the chemical environment of protons in the molecule. For a compound like this compound, characteristic signals would be expected for the aromatic protons of the ethylphenyl group, the ethyl side chain protons (a quartet for the -CH₂- and a triplet for the -CH₃), the methylene (B1212753) protons of the acetamide (B32628) group, and the amide proton (-NH-). For instance, in related N-(substituted phenyl)-2-cyanoacetamides, the amide proton typically appears as a singlet, and its chemical shift can be influenced by the nature of the substituent on the phenyl ring researchgate.net. In a similar compound, (R)-2-Cyano-N-(1-phenylethyl)acetamide, the amide proton signal is observed, and the protons of the phenyl and ethyl groups show distinct splitting patterns that confirm their connectivity researchgate.net.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the different carbon environments in the molecule. Key signals would include those for the carbonyl carbon (C=O) of the amide, the cyano carbon (C≡N), the carbons of the aromatic ring, the methylene carbon of the acetamide group, and the carbons of the ethyl group. Studies on N-(substituted phenyl)-2-cyanoacetamides have shown that the chemical shifts of the carbonyl carbon and the carbons of the phenyl ring are sensitive to the electronic effects of the substituents researchgate.net. For example, the carbonyl group in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide appears at 167.16 ppm, while the nitrile carbon is observed at 114.45 ppm nih.gov.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more complex derivatives to establish the connectivity between protons and carbons. For instance, a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum was used to confirm the structure of a derivative of N-phenylacetamide rsc.org. These 2D techniques are crucial for unambiguously assigning all proton and carbon signals, especially in cases where the 1D spectra are crowded or show complex multiplicity.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Cyanoacetamide Derivative Data based on a representative cyanoacetamide derivative. Actual chemical shifts for this compound may vary.

| Assignment | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| Amide NH | ~9.32 (singlet) | - |

| Aromatic CH | ~7.06-7.33 (multiplet) | ~120-140 |

| Methylene (-CH₂-) | ~4.10 (singlet) | ~36.82 |

| Carbonyl C=O | - | ~167.16 |

| Cyano C≡N | - | ~114.45 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure.

Key expected absorption bands include:

N-H Stretching: A sharp absorption band typically in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond nih.gov.

C-H Stretching: Absorption bands for aromatic and aliphatic C-H stretching are expected just above and below 3000 cm⁻¹, respectively.

C≡N Stretching: A sharp and intense absorption band in the region of 2200-2260 cm⁻¹ is characteristic of the nitrile group nih.gov.

C=O Stretching (Amide I): A strong absorption band, typically between 1630 and 1690 cm⁻¹, is due to the carbonyl stretching vibration of the amide group nih.gov.

N-H Bending (Amide II): An absorption band in the region of 1510-1570 cm⁻¹, which arises from the N-H bending vibration coupled with C-N stretching nih.gov.

C-N Stretching: This vibration often appears in the fingerprint region and can be coupled with other vibrations nih.gov.

The presence and position of these bands provide strong evidence for the successful synthesis of the target molecule. For example, in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the N-H stretch appears around 3262 cm⁻¹, the C=O stretch at 1688 cm⁻¹, and the C≡N stretch at 2222 cm⁻¹ nih.gov.

Table 2: Characteristic IR Absorption Bands for Cyanoacetamide Derivatives Data based on representative cyanoacetamide derivatives.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Amide N-H | Stretching | 3200-3400 |

| Nitrile C≡N | Stretching | 2200-2260 |

| Carbonyl C=O | Stretching (Amide I) | 1630-1690 |

| Amide N-H | Bending (Amide II) | 1510-1570 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation of N-monosubstituted cyanoacetamides under electron ionization (EI) typically involves the fission of bonds adjacent to the carbonyl group or the nitrogen atom researchgate.net. Common fragmentation pathways for N-arylcyanoacetamides include the loss of a ketene (B1206846) fragment (CH₂=C=O) or a cyanoacetyl radical (•CH₂CN) researchgate.netnih.gov. The fragmentation pattern provides valuable information for confirming the structure of the molecule. For instance, the mass spectrum of 2-cyano-N-phenylacetamide shows a molecular ion peak at m/z 160, with other significant peaks corresponding to fragment ions nih.gov.

Table 3: Predicted Mass Spectrometry Data for 2-cyano-N-(4-ethylphenyl)acetamide Data based on a closely related compound.

| Adduct | m/z |

| [M+H]⁺ | 189.10224 |

| [M+Na]⁺ | 211.08418 |

| [M-H]⁻ | 187.08768 |

| [M]⁺ | 188.09441 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

Table 4: Representative Crystallographic Data for a Cyanoacetamide Derivative Data from (R)-2-Cyano-N-(1-phenylethyl)acetamide. researchgate.net

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 4.7573 (1) |

| b (Å) | 11.1432 (3) |

| c (Å) | 19.3311 (5) |

| V (ų) | 1024.77 (4) |

| Z | 4 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. This comparison serves to validate the empirical formula of the synthesized compound.

For a derivative such as 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, the calculated elemental composition for the formula C₁₀H₈Cl₂N₂O₂ is C, 46.36%; H, 3.11%; N, 10.81%. The experimentally found values were C, 46.25%; H, 3.10%; N, 10.85%, which are in close agreement with the calculated values, thus confirming the empirical formula chemicalbook.com. This technique is routinely used in conjunction with spectroscopic methods to provide a complete and unambiguous characterization of a newly synthesized compound researchgate.net.

Table 5: Example of Elemental Analysis Data Data for 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. chemicalbook.com

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 46.36 | 46.25 |

| Hydrogen (H) | 3.11 | 3.10 |

| Nitrogen (N) | 10.81 | 10.85 |

Computational and Theoretical Investigations of 2 Cyano N 2 Ethylphenyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For derivatives of acetamide (B32628), DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to understand their detailed electronic characteristics. nih.govacs.org

Key molecular properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. researchgate.net Other calculated properties often include ionization potential, electron affinity, chemical hardness, and chemical potential, which together provide a comprehensive picture of the molecule's electronic behavior. acs.org The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, helps identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Representative Molecular Properties Calculated via DFT for Acetamide Derivatives

| Property | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Predicts reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Predicts reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical stability and reactivity. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Relates to the molecule's tendency to be oxidized. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Relates to the molecule's tendency to be reduced. |

| Chemical Hardness | A measure of resistance to change in electron distribution. | Characterizes the stability of the molecule. |

This table is illustrative and based on typical DFT studies of related acetamide compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

Docking algorithms explore various possible conformations of the ligand within the binding site of a protein and score them based on a force field that estimates the binding energy. The resulting docking score provides a prediction of the binding affinity, with lower scores generally indicating a more favorable interaction. The output also includes the predicted binding pose, which shows the specific interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and the amino acid residues of the protein. researchgate.net For example, studies on acetamide derivatives have explored their interactions with enzymes like cyclooxygenase (COX-II), where the strength and nature of these bonds determine the inhibitory potential of the compound. researchgate.net

By docking a compound like 2-cyano-N-(2-ethylphenyl)acetamide against a panel of known biological targets, researchers can hypothesize its potential pharmacological effects. For instance, various acetamide derivatives have been computationally screened against targets involved in inflammation, cancer, and infectious diseases. researchgate.netnih.govnih.gov Docking studies on a related compound, (E)-2-cyano-N,3-diphenylacrylamide, investigated its interaction with several inflammatory targets, including LT-A4-H, PDE4B, and iNOS, revealing its potential as an anti-inflammatory agent. nih.gov Similarly, other acetamide derivatives have been studied as potential inhibitors of HIV-1 reverse transcriptase, with docking used to understand their binding within the non-nucleoside inhibitor binding pocket. researchgate.net

Table 2: Example of Molecular Docking Data for an Acetamide Derivative Against a Biological Target

| Parameter | Value/Description |

|---|---|

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Ligand | Substituted Acetamide Derivative |

| Docking Score (kcal/mol) | -8.5 (Example value) |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Types of Interactions | Hydrogen bonds with serine and arginine; hydrophobic interactions with tyrosine. |

This table is a representative example based on docking studies of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors (physicochemical properties such as lipophilicity, electronic effects, and steric parameters) that correlate with a specific activity, a QSAR model can be built to predict the activity of new, untested compounds. nih.gov

For acetamide derivatives, QSAR studies have been used to correlate properties with antimicrobial or anti-inflammatory activity. nih.govnih.gov These models can guide the synthesis of more potent analogues by indicating which structural modifications are likely to enhance the desired biological effect. The models are often validated against established criteria like Lipinski's rule of five to ensure the drug-likeness of the designed compounds. nih.gov

Advanced Computational Methods for Chemical Space Exploration

Beyond standard DFT and docking, more advanced computational methods can provide deeper insights into the properties of this compound.

Fukui function analysis is a method derived from DFT that helps to identify the most reactive sites within a molecule. acs.org It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the precise identification of sites prone to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). nih.gov For related cyanoacetamide structures, Fukui analysis has been used to assess local reactivity, providing valuable information for understanding reaction mechanisms and potential metabolic transformations. nih.govacs.org

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (E)-2-cyano-N,3-diphenylacrylamide |

| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |

| N-(substituted phenyl)-2-chloroacetamides |

| 2-cyanoacetamide (B1669375) |

Electrophilicity-Based Charge Transfer (ECT) Method

The Electrophilicity-Based Charge Transfer (ECT) method is a valuable computational tool for predicting the extent of charge transfer in a chemical reaction. This method, rooted in Density Functional Theory (DFT), helps to quantify the electronic exchange between molecules, which is crucial for understanding reaction mechanisms and biological interactions.

The ECT is defined based on the chemical potential (μ) and chemical hardness (η) of the reacting species. The maximal charge transfer (ΔNmax) that a molecule can accept is given by the formula ΔNmax = -μ/η. The ECT between two molecules, A and B, is then calculated as the difference in their ΔNmax values. A positive ECT value indicates that charge flows from molecule B to molecule A.

In a study on the interaction between N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and DNA bases, the ECT method was employed to elucidate the charge transfer dynamics. nih.gov This analysis is pertinent as the cyanoacetamide moiety is a key structural feature of this compound. Such studies compute the charge transfer (ΔN) to examine the interactions between the molecule and biological targets like DNA bases. nih.gov For instance, the electrophilicity index (ω) can be calculated to determine the electrophilic power of a ligand, which is its tendency to accept electrons. acs.org

While specific ECT values for this compound are not available, a theoretical study could yield data similar to that presented in the table below, which illustrates the type of results obtained from such an analysis on a related compound.

Table 1: Illustrative Electrophilicity-Based Charge Transfer Data for a Hypothetical Interaction This table is a hypothetical representation based on data from related compounds.

| Interacting Molecule | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | ΔNmax (eV) | ECT (eV) |

|---|---|---|---|---|

| This compound (Molecule A) | -3.5 | 5.0 | 0.70 | 0.25 |

| Biological Target (Molecule B) | -2.25 | 5.0 | 0.45 |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the surface, researchers can identify key interactions like hydrogen bonds and van der Waals forces that stabilize the crystal packing.

Studies on various acetamide derivatives provide insight into the types of interactions that are likely to be significant for this compound. For example, in the crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the primary contributions to the Hirshfeld surface were from H···H, C···H, S···H, N···H, and O···H contacts. nih.gov Similarly, for N-(2-methoxyphenyl)acetamide, the dominant interactions were found to be H···H, C···H/H···C, and O···H/H···O. researchgate.net

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For this compound, one would expect significant contributions from H···H interactions due to the presence of the ethyl and phenyl groups. The amide and cyano groups would likely participate in N···H, O···H, and C···H interactions.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Related Acetamide Derivatives

| Intermolecular Contact | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (%) nih.gov | N-(2-methoxyphenyl)acetamide (%) researchgate.net | N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine (%) nih.gov |

|---|---|---|---|

| H···H | 21 | 53.9 | 73.2 |

| C···H/H···C | 20 | 21.4 | 18.4 |

| O···H/H···O | 12 | 21.4 | 8.4 |

| N···H/H···N | 14 | 1.7 | - |

| S···H/H···S | 19 | - | - |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to elucidate reaction mechanisms by calculating the energies of reactants, transition states, and products. For the synthesis of this compound, which is typically formed via an acylation reaction, computational studies can map out the energy profile of the reaction pathway.

Research on the synthesis of N-phenylacetamides has shown that the reaction mechanism can be effectively studied using DFT methods. acs.org For instance, the alkaline hydrolysis of N-phenylacetamides has been investigated by calculating the energy changes for the rate-determining step, which is the formation of a tetrahedral intermediate. acs.org

In the synthesis of related cyanoacetamide derivatives, computational studies have been used to understand the reactivity of the starting materials and the stability of the products. researchgate.net For example, the synthesis of 2-cyano-N-cyclohexylacetamide and its subsequent reactions have been modeled to understand the reaction pathways. researchgate.net A common synthetic route for N-arylacetamides involves the reaction of an aniline (B41778) with an acetylating agent. The mechanism of this reaction can be computationally modeled to determine the activation energies and the structure of the transition states.

A hypothetical energy profile for the synthesis of this compound from 2-ethylaniline (B167055) and a cyanoacetylating agent would likely involve a nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the acetylating agent, followed by the departure of a leaving group. Computational analysis would provide the activation energy for this process, as illustrated in the hypothetical data below.

Table 3: Hypothetical Calculated Energies for the Synthesis of this compound This table is a hypothetical representation based on data from related reactions.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (2-ethylaniline + cyanoacetylating agent) | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Products (this compound + byproduct) | -10.5 |

Exploration of Biological Activities and Mechanistic Insights Via 2 Cyano N 2 Ethylphenyl Acetamide Analogs

Role as Chemical Probes in Enzyme System Investigations

The following sections detail the exploration of 2-cyano-N-(2-ethylphenyl)acetamide analogs in the context of specific enzyme targets.

Currently, there is no publicly available research specifically detailing the inhibition of Dihydroorotate Dehydrogenase (DHODH) by analogs of this compound. Further investigation is required to determine any potential interactions and inhibitory activities.

There is currently a lack of specific research on the evaluation of this compound analogs as inhibitors of Lysine-Specific Demethylase 1 (LSD1). This area remains open for future scientific exploration to understand potential therapeutic applications.

Analogs of this compound, particularly those containing a cyano enone moiety, have been investigated for their ability to induce the expression of NAD(P)H: Quinone Oxidoreductase 1 (NQO1). This enzyme plays a crucial role in cellular defense against oxidative and electrophilic stress by detoxifying reactive quinones.

The induction of NQO1 is primarily mediated by the Keap1/Nrf2/ARE pathway. Electrophilic compounds, such as certain cyano enone-containing molecules, can react with cysteine residues on the Keap1 protein. This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of the transcription factor Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for cytoprotective enzymes, including NQO1, thereby upregulating their expression. nih.gov

Studies on various cyano enone derivatives have demonstrated their potential as potent NQO1 inducers. The potency of these inducers is often quantified by their Dm value, which is the concentration required to produce a 50% effect (equivalent to the CD value, the concentration required to double the specific activity of NQO1). nih.gov

For instance, the tricyclic bis(cyano enone) TBE-31 has been shown to be an exceptionally potent NQO1 inducer with a Dm value in the low nanomolar range, significantly more potent than the naturally occurring inducer sulforaphane. nih.gov Even monocyclic cyano enones have demonstrated remarkable potency. nih.gov The high reactivity of these compounds with Keap1's cysteine sensors is a key determinant of their potent inducer activity. nih.gov

Table 1: NQO1 Inducer Potency of Selected Cyanoenone Analogs

| Compound | Type | Dm Value (nM) |

| TBE-31 | Tricyclic bis(cyano enone) | 1.1 |

| CDDO | Pentacyclic triterpenoid | 2.5 |

| MCE-1 | Monocyclic cyano enone | 34 |

| Sulforaphane | Isothiocyanate | 290 |

This table presents the median effect concentration (Dm) for NQO1 induction by various compounds, highlighting the high potency of cyano enone structures. Data sourced from nih.gov.

The ability of these compounds to activate the Nrf2 pathway has significant therapeutic implications, as this pathway is involved in protecting against a range of conditions associated with oxidative stress, including cancer and neurodegenerative diseases. nih.govresearchgate.net

Analogs of this compound have been investigated for their interactions with various microbial enzyme targets, revealing potential antimicrobial activities.

DNA Gyrase: While direct studies on this compound analogs and their interaction with DNA gyrase are not extensively documented in the provided results, the broader class of compounds with similar structural motifs has been explored. For example, some flavonoid derivatives have shown inhibitory activity against E. coli Gyrase B. researchgate.net This suggests that the acetamide (B32628) scaffold could be a starting point for designing novel DNA gyrase inhibitors.

Sterol 14α-demethylase (CYP51): Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols, which are essential components of eukaryotic cell membranes. nih.govnih.govwikipedia.org In fungi, the product of this pathway is ergosterol, while in mammals, it is cholesterol. wikipedia.org The essential nature of this enzyme in fungi makes it a primary target for antifungal drugs, such as azoles. nih.gov

Research has identified non-azole inhibitors of protozoan sterol 14α-demethylases. For instance, N-(3-(1H-indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-methylcyclohexanecarboxamide and 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide have demonstrated antiparasitic effects against T. cruzi by inhibiting sterol 14α-demethylase. nih.gov These findings indicate that acetamide-containing structures can serve as scaffolds for the development of novel inhibitors targeting this microbial enzyme. The differences in the active site topology of CYP51 across different species offer opportunities for designing species-specific inhibitors. nih.gov

Furthermore, derivatives of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide have been synthesized and shown to possess antibacterial and antifungal properties against a range of pathogens, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Aspergillus flavus, and Candida albicans. ekb.eg This highlights the potential of the cyanoacetamide core in the development of new antimicrobial agents.

The inhibition of carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase, is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov Pancreatic α-amylase breaks down complex carbohydrates into smaller oligosaccharides, which are then further hydrolyzed into glucose by α-glucosidase in the small intestine. nih.gov By inhibiting these enzymes, the rate of glucose absorption can be slowed down.

While direct studies on this compound analogs are not specified in the search results, the broader class of acetamide derivatives has been explored for this purpose. For instance, some synthetic 2-cyano-N-(3-(N-(thiazol-2-yl) sulfamoyl) phenyl) acetamide derivatives have been shown to affect amylase activity in insects. researchgate.net

Numerous natural and synthetic compounds, including flavonoids and their glycosides, have been extensively studied as inhibitors of both α-glucosidase and α-amylase. researchgate.netnih.gov These studies provide a basis for comparing the potential efficacy of novel synthetic compounds like the this compound analogs.

For example, a study on 3-oxolupenal and katononic acid isolated from Nuxia oppositifolia demonstrated their inhibitory activities against both enzymes. nih.gov

Table 2: Inhibitory Activity (IC₅₀) of 3-Oxolupenal and Katononic Acid against α-Amylase and α-Glucosidase

| Compound | α-Amylase IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) |

| 3-Oxolupenal | 46.2 | 62.3 |

| Katononic Acid | 52.4 | 88.6 |

| Acarbose (Standard) | - | 38.1 |

This table shows the half-maximal inhibitory concentration (IC₅₀) values, indicating the potency of the compounds in inhibiting the respective enzymes. Data sourced from nih.gov.

The structural features of flavonoids, such as the number and position of hydroxyl groups and the nature of glycosidic moieties, significantly influence their inhibitory potency. This knowledge can guide the design of this compound analogs with optimized inhibitory activities against these key diabetic enzyme targets.

Currently, there is no publicly available research specifically investigating the interaction of this compound analogs with the thymidylate synthase enzyme. This area presents an opportunity for future research to explore the potential of these compounds as inhibitors of this critical enzyme involved in DNA synthesis and cancer therapy.

In Vitro Antimicrobial Activity Evaluation

Analogs derived from the core structure of 2-cyano-acetamide have been a subject of significant research interest for their potential antimicrobial properties. Various synthetic protocols have been employed to create a library of related compounds, including derivatives featuring pyridine (B92270), thiophene (B33073), thiadiazole, and other heterocyclic systems. benthamdirect.comekb.eg These novel molecules have been systematically evaluated against a panel of pathogenic microbes to determine their efficacy and spectrum of activity.

A number of studies have demonstrated that analogs of this compound possess notable antibacterial capabilities. Newly synthesized compounds derived from building blocks like 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide have shown encouraging inhibitory effects against both Gram-positive and Gram-negative bacteria. ekb.eg The antibacterial activity of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a bacterium.

Research has confirmed the activity of these analogs against a range of bacterial species. ekb.egresearchgate.netnih.gov For certain pyridine and thiadiazole derivatives, the MIC was generally found to be in the range of 100-500 µg/mL. benthamdirect.com

Table 1: Representative Antibacterial Spectrum of 2-Cyano-acetamide Analogs

| Bacterial Type | Species Tested | Reference |

|---|---|---|

| Gram-Positive | Staphylococcus aureus | ekb.egnih.gov |

| Bacillus subtilis | ekb.egresearchgate.net | |

| Streptococcus pneumoniae | researchgate.net | |

| Listeria monocytogenes | nih.gov | |

| Micrococcus luteus | nih.gov | |

| Gram-Negative | Escherichia coli | ekb.egresearchgate.netnih.gov |

| Pseudomonas aeruginosa | ekb.egresearchgate.net | |

| Klebsiella pneumoniae | nih.gov |

The exploration of 2-cyano-acetamide analogs extends to their potential as antifungal agents. Research has shown that these compounds are active against various fungal and yeast pathogens, including species that are often implicated in human infections. ekb.egresearchgate.net For example, the synthetic amide 2-chloro-N-phenylacetamide demonstrated significant antifungal activity against strains of Aspergillus flavus, with MIC values ranging from 16 to 256 μg/mL and Minimum Fungicidal Concentration (MFC) values between 32 and 512 μg/mL. scielo.br

Furthermore, specific derivatives have been identified for their fungicidal properties. nih.gov A series of arylsulfonamide-based acetamide compounds were tested against multiple Candida species, revealing that while some compounds had a fungistatic effect (inhibiting growth), others were fungicidal (killed the fungi). nih.gov

Table 2: Representative Antifungal Spectrum of 2-Cyano-acetamide Analogs

| Fungal Species | Analog Class / Compound | Observed Activity | Reference |

|---|---|---|---|

| Aspergillus flavus | 2-chloro-N-phenylacetamide | MIC: 16-256 μg/mL | scielo.br |

| Thiophene/Pyridine derivatives | Active | ekb.eg | |

| Candida albicans | Thiophene/Pyridine derivatives | Active | ekb.egresearchgate.net |

| Aspergillus niger | Thiophene/Pyridine derivatives | Active | researchgate.net |

| Aspergillus fumigatus | Acrylohydrazide/Pyridine derivatives | Active | researchgate.net |

| Candida glabrata | N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Significant Activity | nih.gov |

| Arylsulfonamide derivatives | Fungistatic/Fungicidal | nih.gov |

Antioxidant Activity Investigations

In addition to antimicrobial properties, the antioxidant potential of 2-cyano-acetamide analogs has also been a focus of investigation. Antioxidants are crucial for mitigating oxidative stress by neutralizing harmful free radicals in biological systems.

One study specifically investigated the in vitro antioxidant activity of the novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. nih.gov The evaluation was conducted using a standard method to determine the compound's ability to scavenge free radicals.

Table 3: Antioxidant Activity Profile

| Compound | Assay Used | Finding | Reference |

|---|

The findings revealed that the molecule possesses significant antioxidant properties, suggesting that this class of compounds may have dual therapeutic potential. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. For 2-cyano-acetamide analogs, SAR investigations provide critical insights into the structural features required for potent antimicrobial effects.

Research has shown that the type of heterocyclic ring system attached to the acetamide core plays a significant role in determining biological activity. The synthesis of various scaffolds, such as pyridine, thiophene, and thiadiazole, from a cyanoacetamide precursor resulted in compounds with demonstrable antimicrobial effects. benthamdirect.com

In a study involving arylsulfonamide-based acetamide derivatives, a "hit compound," N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide, was identified for its fungistatic potential against Candida species. nih.gov Further structural modifications were performed to establish an SAR. It was discovered that converting the amide linkage in a related analog to an amine and its corresponding hydrochloride salt led to compounds with fungicidal effects, particularly against Candida glabrata. nih.gov This highlights the critical nature of the linker and terminal functional groups in modulating the type and extent of antifungal activity.

Mechanistic insights, which are crucial for SAR, have also been explored. For the analog 2-chloro-N-phenylacetamide, the likely mechanism of its antifungal action against Aspergillus flavus is binding to ergosterol, a vital component of the fungal plasma membrane. scielo.br This interaction disrupts membrane integrity, leading to fungal cell death. Computational studies, such as molecular docking, have further supported these findings by simulating the interactions between the synthesized compounds and specific microbial protein targets, such as the DNA gyrase of E. coli and the sterol 14-demethylase of C. albicans. benthamdirect.com These computational analyses help to rationalize the observed biological activities at a molecular level.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-cyano-N-(4-(1-(2-(2-cyanoacetyl) hydrazineylidene)ethyl)phenyl)acetamide |

| 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide |

| 2-cyano-N-(1-(4-morpholinophenyl)ethylidene)aceto hydrazide |

| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |

| 2-Cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide (Cymoxanil) |

| 2-chloro-N-phenylacetamide |

| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide |

| 2,2-diphenyl-N-(4-sulfamoylbenzyl) acetamide |

| N-(4-sulfamoylphenethyl) biphenyl-4-carboxamide |

| 2,2-diphenyl-N-(4-sulfamoylphenethyl) acetamide |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyano-N-(2-ethylphenyl)acetamide, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via nucleophilic substitution between 2-ethylaniline and cyanoacetic acid derivatives. For example, using cyanoacetic acid with a condensing agent (e.g., DCC) in anhydrous ethanol under reflux conditions. Reaction optimization includes controlling temperature (e.g., 60–80°C), stoichiometric ratios (1:1.2 amine-to-cyanoacetic acid), and purification via recrystallization or column chromatography. reports an 81% yield using similar protocols for structurally analogous compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

- Methodology :

- 1H NMR : Expect a singlet at δ ~3.30 ppm for the –CH2–CN group and a quartet for the ethyl group (δ ~1.45 ppm, –CH3; δ ~5.10 ppm, –CH2–). The acetamide –NH proton appears as a broad peak at δ ~8.34 ppm .

- 13C NMR : Peaks at ~165 ppm (amide C=O), ~115 ppm (CN), and ~25–30 ppm (ethyl –CH2–) .

- FT-IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) .

Q. How can researchers assess the inhibitory activity of this compound against enzymes like carbonic anhydrase?

- Methodology : Use in vitro enzyme kinetics assays. Prepare a reaction buffer (pH 7.4) with purified carbonic anhydrase, monitor CO2 hydration via stopped-flow spectrophotometry, and calculate IC50 values. Include positive controls (e.g., acetazolamide) and validate with dose-response curves. highlights similar interactions with carbonic anhydrase via hydrogen bonding .

Q. What strategies ensure compound stability during long-term biochemical assays?

- Methodology : Store the compound in anhydrous DMSO at –20°C, protect from light, and avoid repeated freeze-thaw cycles. Stability under laboratory conditions (~25°C) is limited due to hydrolysis; periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms integrity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced anticancer activity?

- Methodology : Synthesize derivatives with substituents on the phenyl ring (e.g., halogens, methoxy) and test cytotoxicity against cancer cell lines (e.g., CCRF-CEM leukemia cells). Use MTT assays to compare IC50 values. demonstrates that electron-withdrawing groups (e.g., –CF3) enhance activity, while bulky groups reduce potency .

Q. What computational approaches predict binding modes between this compound and biological targets like histone demethylases?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures (PDB ID: 3UUT for LSD1). Optimize ligand geometry with DFT (B3LYP/6-31G*) and analyze interactions (e.g., π-π stacking with FAD cofactor). validates docking protocols for related acetamide inhibitors .

Q. How can conflicting cytotoxicity data across cell lines be systematically resolved?

- Methodology : Conduct meta-analysis with standardized protocols (e.g., identical seeding density, incubation time). Use RNA sequencing to identify cell line-specific gene expression (e.g., oxidative stress pathways) and correlate with sensitivity. notes selective cytotoxicity in leukemia vs. solid tumors .

Q. What metabolic pathways dominate in hepatic microsomal assays, and how are metabolites identified?

- Methodology : Incubate the compound with rat liver microsomes and NADPH. Quench reactions at intervals (0–60 min), extract metabolites, and analyze via LC-MS/MS. Hydrolysis to cyanoacetic acid and phase I oxidation (CYP450-mediated) are expected. identifies hydrolysis as a primary degradation route .

Q. How do researchers reconcile discrepancies in enzyme inhibition potency reported across studies?

- Methodology : Standardize assay conditions (pH, temperature, enzyme concentration) and validate with reference inhibitors. Use surface plasmon resonance (SPR) to measure binding kinetics independently. attributes variability to active-site accessibility differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.